

Application Notes & Protocols for the Quantification of N-(2-Hydroxyethyl)-N-methylthiourea

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Compound of Interest

Compound Name: *N-(2-Hydroxyethyl)-N-methylthiourea*

Cat. No.: B160530

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and proposed analytical protocols for the quantitative analysis of **N-(2-Hydroxyethyl)-N-methylthiourea**. As no standardized methods currently exist for this specific compound, the methodologies presented herein are adapted from established and validated analytical techniques for structurally similar thiourea derivatives. The primary recommended technique is High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection due to its robustness and widespread availability. Additionally, a more sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is outlined for trace-level quantification, particularly in complex biological matrices. These protocols are intended to serve as a comprehensive starting point for method development and validation in research and drug development settings.

Introduction

N-(2-Hydroxyethyl)-N-methylthiourea is a substituted thiourea derivative. The thiourea functional group is of significant interest in medicinal chemistry and has been explored for various therapeutic applications. Accurate and reliable quantification of such compounds is crucial for pharmacokinetic studies, formulation development, quality control, and metabolism

research. This document details the proposed analytical strategies for the determination of **N-(2-Hydroxyethyl)-N-methylthiourea** in various sample matrices.

Analytical Methodologies

A survey of analytical techniques for thiourea and its derivatives indicates that HPLC and LC-MS/MS are the most suitable methods for quantification.^{[1][2]} Spectrophotometric and gas chromatography methods can also be employed, though they may require derivatization or be less specific.^{[3][4]}

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC with UV detection is a robust and commonly used technique for the analysis of thiourea compounds.^{[5][6]} The presence of the thiocarbonyl group (C=S) in **N-(2-Hydroxyethyl)-N-methylthiourea** provides a chromophore that allows for UV detection, typically in the range of 230-245 nm.^{[5][7][8]}

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For high sensitivity and selectivity, particularly in complex matrices like plasma or urine, LC-MS/MS is the method of choice.^{[2][9]} This technique offers excellent specificity through the monitoring of specific precursor-to-product ion transitions, minimizing interference from matrix components.^{[10][11]}

Data Presentation: Comparative Summary of Proposed Methods

The following table summarizes the anticipated performance characteristics of the proposed analytical methods for **N-(2-Hydroxyethyl)-N-methylthiourea**, based on data from analogous thiourea derivatives.

Parameter	HPLC-UV	LC-MS/MS
Principle	Chromatographic separation followed by UV absorbance detection.	Chromatographic separation followed by mass analysis of parent and fragment ions.
Selectivity	Moderate; dependent on chromatographic resolution.	High; based on specific mass transitions.
Sensitivity (LOD/LOQ)	ng/mL range	pg/mL to low ng/mL range[2]
Linearity (R ²)	Typically >0.99	Typically >0.99[2]
Precision (%RSD)	< 15%	< 15%[2]
Accuracy (%RE)	± 15%	± 15%[2]
Sample Throughput	Moderate	High
Instrumentation Cost	Moderate	High
Matrix Effects	Low to moderate	Can be significant; requires careful management.[10][11]
Primary Application	Quantification in pure substance, simple formulations, and in-vitro samples.	Quantification in complex biological matrices (plasma, urine, tissue).[2][12]

Experimental Protocols

Disclaimer: These protocols are proposed starting points and require optimization and validation for the specific analysis of **N-(2-Hydroxyethyl)-N-methylthiourea** in your matrix of interest.

Protocol 1: HPLC-UV Method

This protocol is adapted from established methods for ethylene thiourea and other N-substituted thioureas.[5][6]

4.1.1. Materials and Reagents

- **N-(2-Hydroxyethyl)-N-methylthiourea** reference standard
- HPLC grade methanol[6]
- HPLC grade acetonitrile
- HPLC grade water[5]
- Phosphate buffer components (e.g., monobasic and dibasic potassium phosphate)
- Syringe filters (0.22 μm or 0.45 μm)

4.1.2. Instrumentation

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μm particle size)[5]
- Data acquisition and processing software

4.1.3. Standard and Sample Preparation

- Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of **N-(2-Hydroxyethyl)-N-methylthiourea** reference standard in 10 mL of methanol.[6]
- Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range.
- Sample Preparation (General):
 - For simple matrices (e.g., dissolution media), dilute the sample with the mobile phase to fall within the calibration range.
 - For more complex matrices, a sample clean-up step such as solid-phase extraction (SPE) or protein precipitation may be necessary.
 - Filter all samples and standards through a 0.22 μm or 0.45 μm syringe filter before injection.

4.1.4. Chromatographic Conditions

- Mobile Phase: Isocratic elution with a mixture of phosphate buffer (pH adjusted to 4.5) and acetonitrile (e.g., 90:10 v/v). The exact ratio should be optimized for best peak shape and retention time.[13]
- Flow Rate: 1.0 mL/min[5]
- Column Temperature: 25 °C (or ambient)
- Injection Volume: 10-20 µL
- UV Detection Wavelength: 235 nm (This should be confirmed by running a UV scan of the analyte).[8]
- Run Time: Approximately 10 minutes (adjust as needed to ensure elution of the analyte and any interfering peaks).

4.1.5. Data Analysis

- Construct a calibration curve by plotting the peak area of the analyte versus concentration for the working standards.
- Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R^2).
- Quantify the concentration of **N-(2-Hydroxyethyl)-N-methylthiourea** in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: LC-MS/MS Method

This protocol is based on methodologies for the analysis of various thiourea derivatives in biological fluids.[2][9]

4.2.1. Materials and Reagents

- **N-(2-Hydroxyethyl)-N-methylthiourea** reference standard

- Stable isotope-labeled internal standard (if available) or a structurally similar compound.
- LC-MS grade methanol
- LC-MS grade acetonitrile
- LC-MS grade water
- LC-MS grade formic acid or ammonium acetate

4.2.2. Instrumentation

- LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 μm particle size).
- Data acquisition and processing software.

4.2.3. Standard and Sample Preparation

- Stock and Working Standards: Prepare as described in the HPLC-UV method, using LC-MS grade solvents.
- Sample Preparation (Biological Matrix - e.g., Plasma):
 - To 100 μL of plasma sample, add 10 μL of internal standard working solution.
 - Add 300 μL of acetonitrile (protein precipitation).[\[2\]](#)
 - Vortex for 1 minute.
 - Centrifuge at 10,000 x g for 10 minutes.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in 100 μL of the mobile phase.

- Transfer to an autosampler vial for injection.

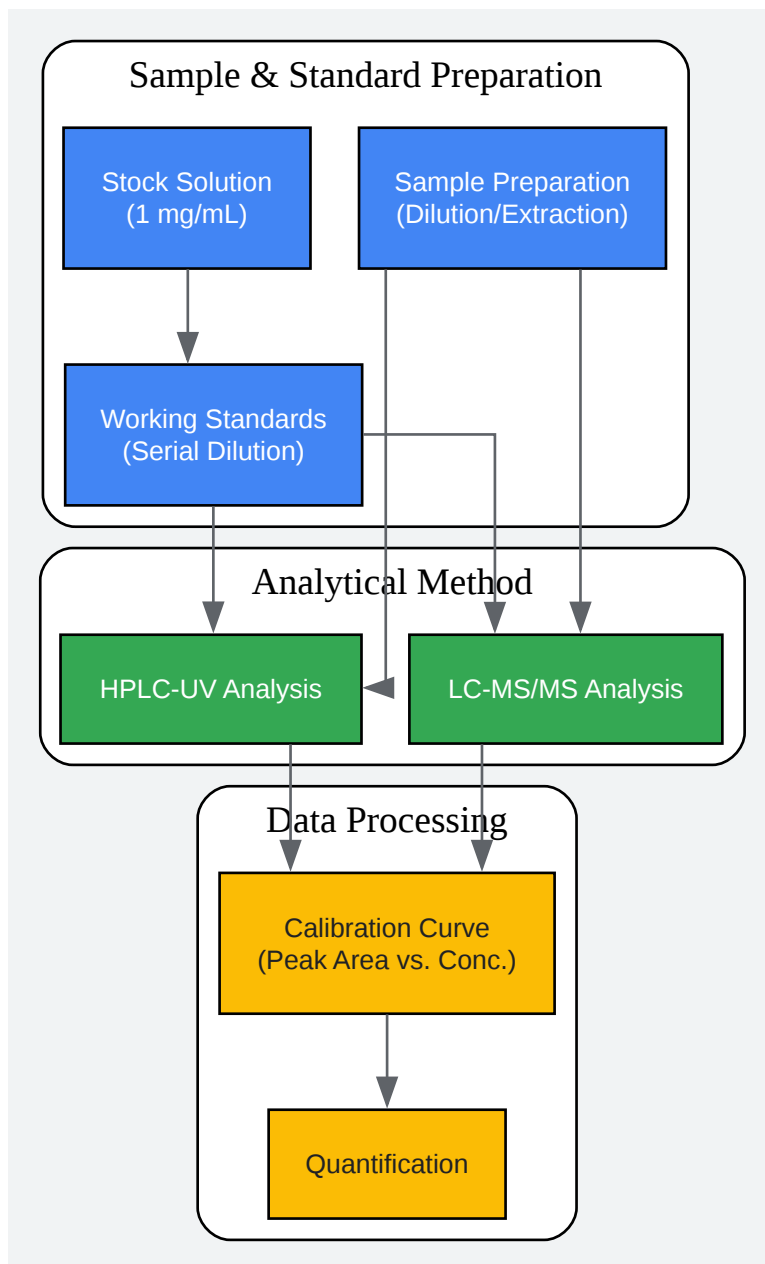
4.2.4. LC-MS/MS Conditions

- Mobile Phase: Gradient elution with (A) water containing 0.1% formic acid and (B) acetonitrile containing 0.1% formic acid.
 - Example Gradient: 0-1 min (5% B), 1-5 min (linear gradient to 95% B), 5-7 min (95% B), 7.1-10 min (re-equilibration at 5% B).
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 µL.
- Ionization Mode: Electrospray Ionization (ESI), Positive mode.
- MS/MS Detection: Multiple Reaction Monitoring (MRM).
 - The precursor ion (Q1) will be the $[M+H]^+$ of **N-(2-Hydroxyethyl)-N-methylthiourea**.
 - The product ion (Q3) will need to be determined by infusing a standard solution of the analyte and performing a product ion scan.
 - Optimize collision energy and other MS parameters.

4.2.5. Data Analysis

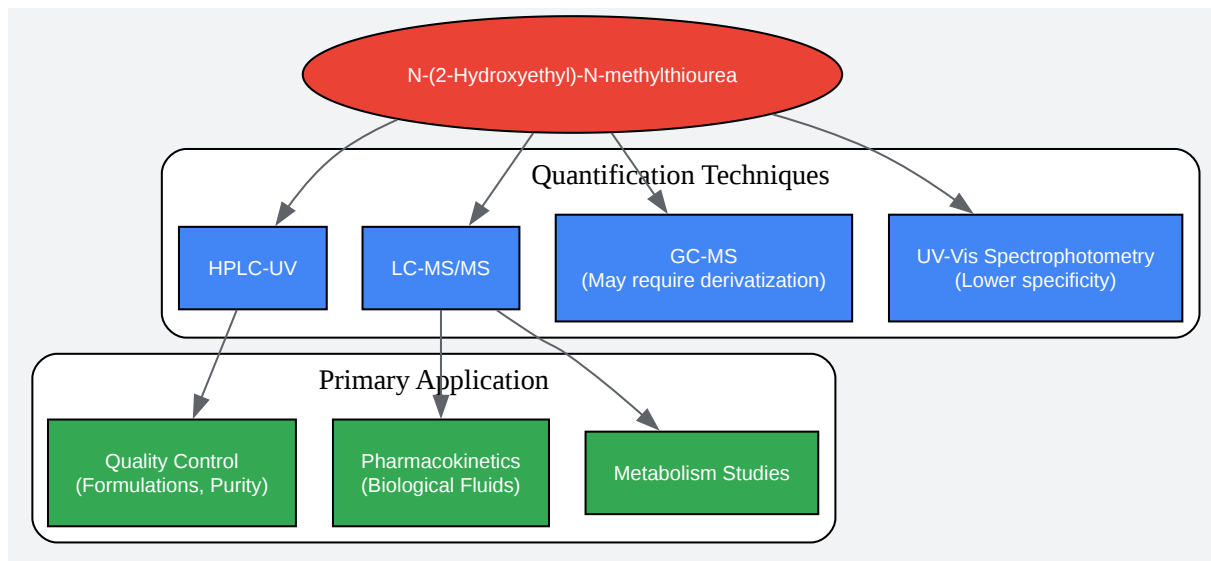
- Integrate the peak areas for the analyte and the internal standard.
- Calculate the peak area ratio (analyte/internal standard).
- Construct a calibration curve by plotting the peak area ratio versus concentration for the working standards.
- Perform a weighted (e.g., $1/x^2$) linear regression.
- Quantify the analyte in samples using the regression equation.

Visualizations



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Caption: General experimental workflow for the quantification of **N-(2-Hydroxyethyl)-N-methylthiourea**.



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Caption: Logical relationships between the analyte, analytical techniques, and their applications.

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